molecular formula C11H16N4O4 B098618 Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate CAS No. 17445-70-4

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate

Cat. No. B098618
CAS RN: 17445-70-4
M. Wt: 268.27 g/mol
InChI Key: ILOJRUMXJIASJS-UHFFFAOYSA-N
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Description

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, also known as DHPR, is a chemical compound that belongs to the pteridine family. It is a yellow crystalline powder that is soluble in water and organic solvents. DHPR has been widely studied for its potential applications in scientific research due to its unique properties.

Mechanism Of Action

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate exerts its biological effects by regulating the activity of various enzymes and signaling pathways in the body. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to inhibit the activity of the enzyme xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) that can damage cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in the cellular defense against oxidative stress.

Biochemical And Physiological Effects

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also inhibits the activity of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. In addition, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has several advantages as a research tool, including its stability, solubility, and ease of synthesis. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate is also relatively inexpensive compared to other research compounds. However, Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has some limitations, including its potential toxicity at high doses and its limited bioavailability in vivo.

Future Directions

There are several future directions for the research on Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate also has the potential to be used as a tool for the discovery of new drugs and the development of new therapeutic strategies.

Synthesis Methods

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be synthesized using several methods, including the reaction of pteridine with ethyl acetoacetate in the presence of a base, the reaction of 2-amino-4-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate, and the reaction of 2,4-diamino-6-hydroxypyrimidine with ethyl acetoacetate. The yield of Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been widely used in scientific research due to its potential applications in various fields, including biochemistry, pharmacology, and medicine. Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate has been found to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

17445-70-4

Product Name

Ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

ethyl 6,7-dihydroxy-6,7-dimethyl-5,8-dihydropteridine-4-carboxylate

InChI

InChI=1S/C11H16N4O4/c1-4-19-9(16)7-6-8(13-5-12-7)15-11(3,18)10(2,17)14-6/h5,14,17-18H,4H2,1-3H3,(H,12,13,15)

InChI Key

ILOJRUMXJIASJS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O

Canonical SMILES

CCOC(=O)C1=C2C(=NC=N1)NC(C(N2)(C)O)(C)O

synonyms

5,6,7,8-Tetrahydro-6,7-dihydroxy-6,7-dimethyl-4-pteridinecarboxylic acid ethyl ester

Origin of Product

United States

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